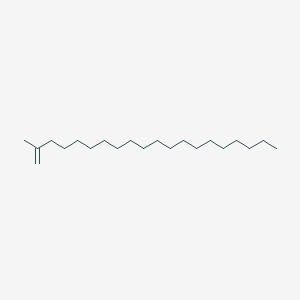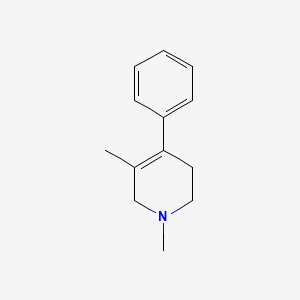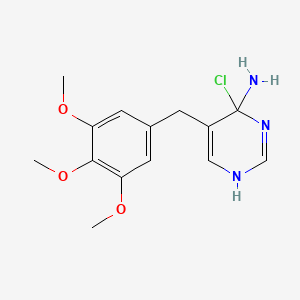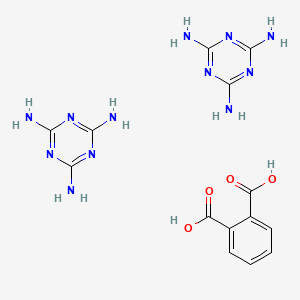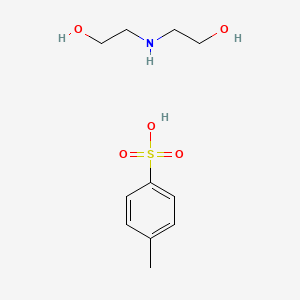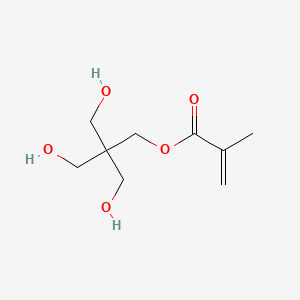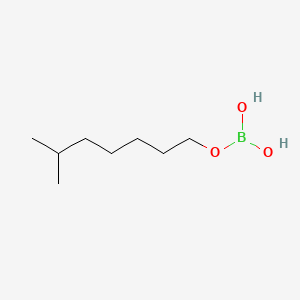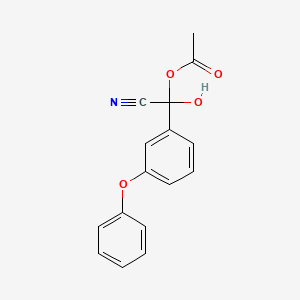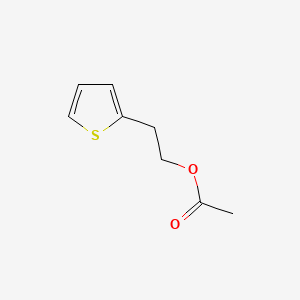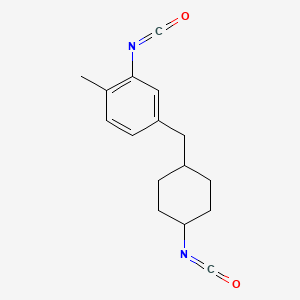
Inosine, 2',3'-dideoxy-3'-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Inosine, 2’,3’-dideoxy-3’-fluoro-: is a synthetic nucleoside analog It is structurally similar to inosine but with modifications at the 2’ and 3’ positions of the ribose sugar, where hydrogen atoms replace the hydroxyl groups, and a fluorine atom is introduced at the 3’ position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis begins with inosine.
Protection of Hydroxyl Groups: The hydroxyl groups at the 5’ and 3’ positions are protected using tert-butyldimethylsilyl chloride in the presence of imidazole.
Fluorination: The protected inosine is then subjected to fluorination at the 3’ position using diethylaminosulfur trifluoride (DAST).
Deprotection: The silyl protecting groups are removed using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).
Purification: The final product is purified using column chromatography.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using the above-mentioned steps with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Inosine, 2’,3’-dideoxy-3’-fluoro- can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the 3’ position, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives of inosine.
Reduction: Reduced forms of inosine.
Substitution: Substituted inosine derivatives with various functional groups.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of other nucleoside analogs.
- Studied for its reactivity and stability under various chemical conditions.
Biology:
- Investigated for its role in modulating biological pathways involving nucleosides.
- Used in studies related to nucleic acid metabolism and repair mechanisms.
Medicine:
- Explored as a potential antiviral agent, particularly against HIV.
- Studied for its effects on viral replication and inhibition of reverse transcriptase.
Industry:
- Used in the development of antiviral drugs.
- Potential applications in the synthesis of modified nucleotides for research and therapeutic purposes .
Mechanism of Action
Mechanism: Inosine, 2’,3’-dideoxy-3’-fluoro- acts as a nucleoside reverse transcriptase inhibitor (NRTI). It is incorporated into the viral DNA by reverse transcriptase, leading to chain termination. This prevents the elongation of the viral DNA, thereby inhibiting viral replication .
Molecular Targets and Pathways:
Target: Reverse transcriptase enzyme.
Pathway: Inhibition of viral DNA synthesis by chain termination.
Comparison with Similar Compounds
2’,3’-Dideoxyinosine: Another nucleoside analog used as an antiviral agent.
2’,3’-Dideoxy-5-fluoro-3-thiouridine: A fluorinated pyrimidine nucleoside analog with antiviral properties.
2’,3’-Dideoxy-3’-fluorouridine: A fluorinated uridine analog studied for its antiviral activity.
Uniqueness:
- The presence of a fluorine atom at the 3’ position enhances the compound’s stability and resistance to enzymatic degradation.
- Its unique structure allows for selective inhibition of viral reverse transcriptase, making it a potent antiviral agent .
Properties
CAS No. |
121353-84-2 |
|---|---|
Molecular Formula |
C10H11FN4O3 |
Molecular Weight |
254.22 g/mol |
IUPAC Name |
9-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H11FN4O3/c11-5-1-7(18-6(5)2-16)15-4-14-8-9(15)12-3-13-10(8)17/h3-7,16H,1-2H2,(H,12,13,17)/t5-,6+,7+/m0/s1 |
InChI Key |
CNSPPTKGHNYALQ-RRKCRQDMSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CNC3=O)CO)F |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=CNC3=O)CO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



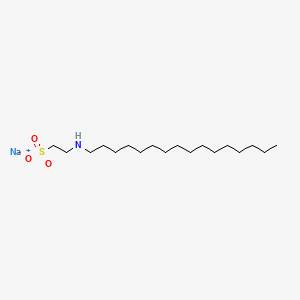
![2-[(2-Butoxyethoxy)methoxy]ethanol](/img/structure/B12666524.png)
